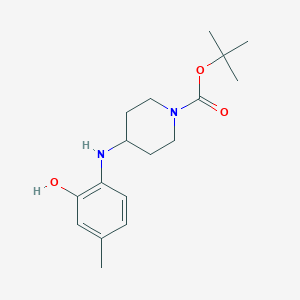![molecular formula C25H26ClN3OS B2998593 2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1115338-83-4](/img/structure/B2998593.png)
2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrrolo[3,2-d]pyrimidine, a heterocyclic compound with a fused pyrrole and pyrimidine ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a pyrrolo[3,2-d]pyrimidine core with various substituents. These include a 3-chlorobenzylthio group, an isopentyl group, a methyl group, and a phenyl group. The exact structure would need to be confirmed with techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Pyrrolo[3,2-d]pyrimidines can participate in a variety of chemical reactions, often involving the functionalization of the pyrimidine ring or the modification of its substituents . Again, without specific literature, it’s hard to comment on the reactivity of this exact compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and stability can be predicted based on the compound’s functional groups and overall structure .Scientific Research Applications
Nonlinear Optical (NLO) Properties and Photophysical Applications
- NLO and Electronic Properties : Thiopyrimidine derivatives, including those structurally related to the specified compound, exhibit considerable nonlinear optical (NLO) characteristics, making them promising for optoelectronic applications. The study by Hussain et al. (2020) delves into the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives. Through density functional theory (DFT) and time-dependent DFT (TDDFT) calculations, it was found that these compounds show larger NLO properties compared to a standard molecule, indicating their potential in high-tech optoelectronic applications (Hussain et al., 2020).
Antimicrobial and Antitumor Activities
- Antimicrobial Activity : Research on new coumarin derivatives, including pyrrolopyrimidine frameworks, has highlighted their antimicrobial efficacy. These studies show how structural modifications can influence the antimicrobial properties of these compounds, suggesting their utility in developing new antimicrobial agents (M. A. Al-Haiza, M. S. Mostafa, M. El-kady, 2003).
- Antitumor Activity : The synthesis and biological evaluation of thienopyrimidine derivatives have demonstrated potential antitumor activities. These compounds have been tested against various human cancer cell lines, showing promising results that could lead to new therapeutic options for cancer treatment (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-methyl-3-(3-methylbutyl)-7-phenylpyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3OS/c1-17(2)12-13-29-24(30)23-22(21(15-28(23)3)19-9-5-4-6-10-19)27-25(29)31-16-18-8-7-11-20(26)14-18/h4-11,14-15,17H,12-13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVMCUAQQFRIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2998511.png)
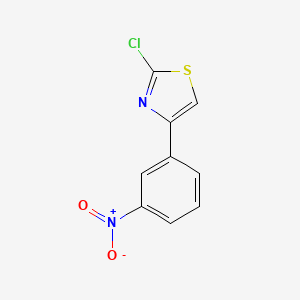
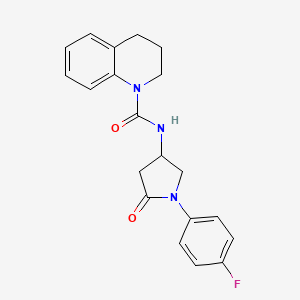
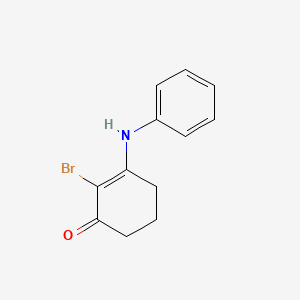
![{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2998515.png)
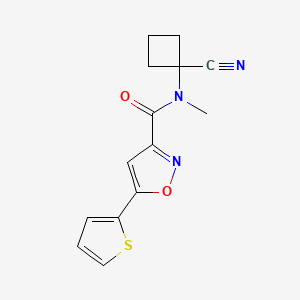
![N-[2-(2,6-difluorobenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2998519.png)
![4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2998520.png)
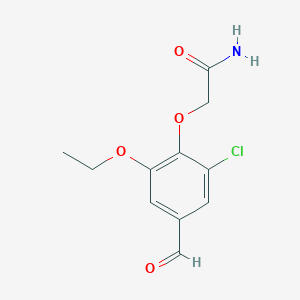
![2-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B2998525.png)
![N-Methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2998527.png)
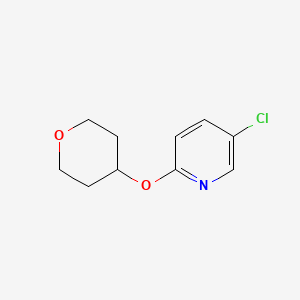
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-phenylurea](/img/structure/B2998532.png)
